

Application Notes: Measuring ATPase Inhibition of Recombinant 2C Protein

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Compound of Interest		
Compound Name:	Viral 2C protein inhibitor 1	
Cat. No.:	B12416864	Get Quote

Introduction

The non-structural protein 2C, encoded by enteroviruses such as poliovirus, coxsackievirus, and enterovirus A71 (EV-A71), is a highly conserved protein essential for the viral life cycle.[1] It functions as an AAA+ (ATPases Associated with various cellular Activities) ATPase and is believed to act as a helicase, playing critical roles in viral genome replication, host cell membrane rearrangement, and virion assembly.[2][3][4] The ATPase activity of 2C is indispensable for its function, making it a prime target for the development of broad-spectrum antiviral inhibitors.[1] Several small molecules, including guanidine hydrochloride and fluoxetine, have been identified that target the 2C protein and inhibit its ATPase function.[5][6]

This document provides detailed protocols for expressing and purifying recombinant 2C protein and subsequently measuring the inhibition of its ATPase activity. The primary method detailed is a colorimetric assay using malachite green, which quantitatively measures the inorganic phosphate (Pi) released during ATP hydrolysis. This assay is robust, sensitive, and suitable for high-throughput screening of potential 2C inhibitors.[5][7]

Principle of the ATPase Assay

The ATPase activity of the 2C protein is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP into ADP and Pi. The malachite green assay is a sensitive colorimetric method for detecting free orthophosphate.[8][9] In an acidic solution, malachite green forms a complex with molybdate and free orthophosphate, resulting in a color change that can be measured spectrophotometrically at a wavelength of



approximately 620-650 nm.[7][10] The intensity of the color is directly proportional to the concentration of Pi in the sample. By comparing the ATPase activity in the presence and absence of a test compound, the degree of inhibition can be determined.

I. Expression and Purification of Recombinant 2C Protein

A reliable source of pure and active recombinant 2C protein is a prerequisite for any inhibition assay. Due to the protein's tendency to be insoluble, often a truncated version of 2C (e.g., lacking the N-terminal membrane-binding domain) or fusion with a solubility-enhancing tag (like GST or MBP) is used.[4][5][11] The following is a general protocol for expression in E. coli and subsequent purification.

A. Protocol: Expression in E. coli

- Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the gene for the tagged 2C protein. Plate the transformed cells on an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic. Grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Cool the culture to 18-25°C and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
- Expression: Continue to incubate the culture at the lower temperature for 16-20 hours with shaking.
- Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
- B. Protocol: Affinity Purification



This protocol assumes the use of a His-tagged 2C protein. Adjustments will be necessary for other tags (e.g., GST, MBP).

- Cell Lysis: Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and protease inhibitors). Lyse the cells using a sonicator or a high-pressure homogenizer on ice.
- Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
 Collect the supernatant, which contains the soluble recombinant protein.
- Affinity Chromatography: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified supernatant onto the column.
- Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol) to remove non-specifically bound proteins.
- Elution: Elute the bound 2C protein from the column using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol). Collect fractions.
- Analysis and Dialysis: Analyze the collected fractions by SDS-PAGE to assess purity.[12]
 Pool the purest fractions and dialyze against a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole and for long-term storage at -80°C.
- Concentration: Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

II. Malachite Green ATPase Inhibition Assay

This protocol is adapted for a 96-well plate format, suitable for screening multiple compounds at various concentrations.

- A. Required Materials and Reagents
- Purified recombinant 2C protein



- ATP solution (high purity)
- Test inhibitors (dissolved in DMSO)
- Assay Buffer: 20 mM HEPES pH 7.0, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
- Phosphate Standard: A stock solution of KH₂PO₄ (e.g., 1 mM)
- Malachite Green Reagent:
 - Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
 - Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
 - Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add a surfactant like Tween-20 to a final concentration of 0.01% (v/v). This reagent should be prepared fresh.[10]
- Quenching Solution: 34% (w/v) sodium citrate solution.[10]
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at ~630 nm
- B. Protocol: Phosphate Standard Curve
- Prepare a series of dilutions of the phosphate standard (e.g., 0, 5, 10, 20, 40, 60, 80 μ M) in the Assay Buffer.
- Add 50 μL of each standard dilution to separate wells of the 96-well plate in duplicate.
- Add 150 μL of the Malachite Green Working Reagent to each well.
- Incubate for 20-30 minutes at room temperature for color development.
- · Measure the absorbance at 630 nm.
- Plot the absorbance values against the known phosphate concentrations to generate a standard curve.

Methodological & Application





C. Protocol: ATPase Inhibition Assay

- Compound Plating: Prepare serial dilutions of the test inhibitors in DMSO. Add 1 μL of each inhibitor dilution to the wells of the 96-well plate. For controls, add 1 μL of DMSO (for 0% inhibition) and a known inhibitor or EDTA (for 100% inhibition).
- Enzyme Addition: Prepare a solution of recombinant 2C protein in cold Assay Buffer to the desired final concentration (e.g., 0.1-1 μ M). Add 25 μ L of this solution to each well containing the compounds/DMSO.
- Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitors to bind to the enzyme.
- Reaction Initiation: Prepare an ATP solution in Assay Buffer to a concentration twice the desired final concentration (e.g., 2 mM for a 1 mM final concentration). Initiate the enzymatic reaction by adding 25 μL of the ATP solution to all wells. The final reaction volume will be 50 μL.
- Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the reaction, where less than 20% of the ATP is consumed.
- Reaction Quenching: Stop the reaction by adding 10 μL of 34% sodium citrate solution.[10]
 Alternatively, the reaction can be stopped by the addition of the acidic malachite green reagent.
- Color Development: Add 150 μL of the Malachite Green Working Reagent to all wells.
- Incubation and Measurement: Incubate for 20-30 minutes at room temperature and then measure the absorbance at 630 nm using a microplate reader.

D. Data Analysis

 Phosphate Calculation: Convert the absorbance readings from the assay wells into phosphate concentrations (μM) using the linear equation derived from the phosphate standard curve.



- Percentage Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 (Signal_Inhibitor Signal_100%_Inhibition)]
- IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the ATPase activity by 50%.[5]

III. Data Presentation

Quantitative data should be summarized in a clear and structured format.

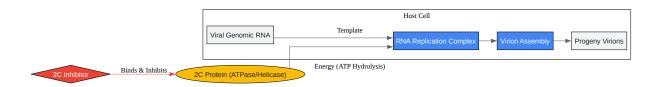
Table 1: Inhibition of Recombinant 2C ATPase Activity by Compound X

Inhibitor Conc. [µM]	Absorbance (630 nm) (Mean ± SD)	[Pi] Released (µM)	% Inhibition
0 (DMSO Control)	0.85 ± 0.04	50.1	0
0.1	0.76 ± 0.03	44.2	11.8
1	0.61 ± 0.02	34.8	30.5
10	0.43 ± 0.03	23.9	52.3
50	0.25 ± 0.02	13.0	74.1
100	0.18 ± 0.01	8.8	82.4
IC ₅₀ (μM)	8.5		

IV. Visualizations

Diagrams of Pathways and Workflows

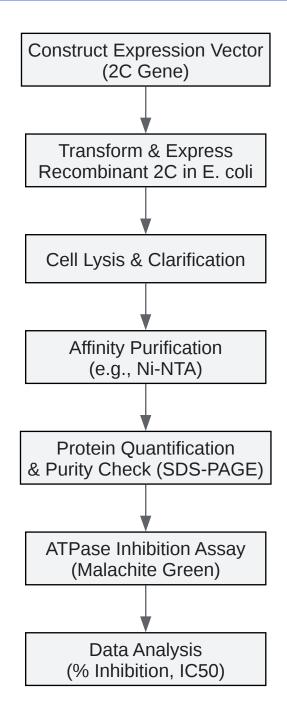




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Caption: Role of 2C ATPase in the enterovirus life cycle and its inhibition.

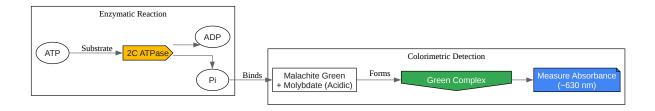




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Caption: Workflow for 2C protein expression, purification, and inhibition assay.





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Caption: Principle of the malachite green-based ATPase activity detection.

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